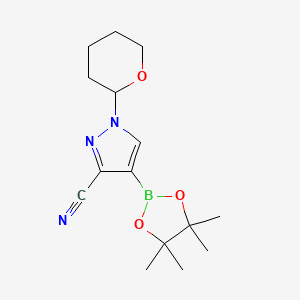
1-(Tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carbonitrile (CAS: 112404-80-5) is a chemical compound with the following structure:
Structure: C15H22BNO2
It contains a pyrazole ring, a tetrahydro-2H-pyran moiety, and a dioxaborolane group. Let’s explore its properties and applications.
Métodos De Preparación
Synthetic Routes: The synthesis of this compound involves several steps. One common synthetic route includes the following reactions:
Formation of the Pyrazole Ring: A pyrazole precursor reacts with appropriate reagents to form the pyrazole ring.
Introduction of the Tetrahydro-2H-pyran Moiety: The tetrahydro-2H-pyran group is introduced via a cyclization reaction.
Borylation Reaction: The final step involves borylation of the pyrazole ring using a boron-containing reagent.
Industrial Production: Industrial production methods typically involve large-scale reactions, optimized for efficiency and yield. These methods may vary based on the manufacturer.
Análisis De Reacciones Químicas
Reactivity: 1-(Tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carbonitrile can undergo various reactions:
Oxidation: It may be oxidized under specific conditions.
Substitution: The carbonitrile group can undergo nucleophilic substitution reactions.
Reduction: Reduction of the pyrazole ring or the dioxaborolane group is possible.
Borylation: Boron-containing reagents (e.g., boronic acids) are used for borylation.
Cyclization: Acidic conditions promote cyclization to form the tetrahydro-2H-pyran ring.
Major Products: The major products depend on the specific reaction conditions. Borylated derivatives and cyclized forms are common.
Aplicaciones Científicas De Investigación
1-(Tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carbonitrile finds applications in:
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure.
Materials Science: Its boron-containing group makes it useful for materials synthesis.
Biological Studies: Investigating its interactions with biological targets.
Mecanismo De Acción
The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways.
Comparación Con Compuestos Similares
While there are no direct analogs, we can compare it to related compounds with similar functional groups:
Other Pyrazoles: Compare reactivity and properties.
Borylated Compounds: Assess similarities and differences.
Propiedades
Fórmula molecular |
C15H22BN3O3 |
|---|---|
Peso molecular |
303.17 g/mol |
Nombre IUPAC |
1-(oxan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-3-carbonitrile |
InChI |
InChI=1S/C15H22BN3O3/c1-14(2)15(3,4)22-16(21-14)11-10-19(18-12(11)9-17)13-7-5-6-8-20-13/h10,13H,5-8H2,1-4H3 |
Clave InChI |
NQKVEPPXDSHYGL-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2C#N)C3CCCCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


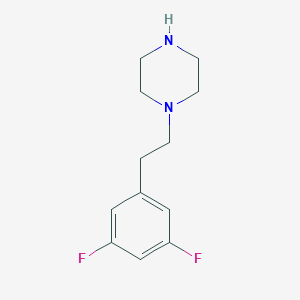

![(1R,5S)-3-Benzyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13533559.png)
![1-{3-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl}methanamine](/img/structure/B13533562.png)


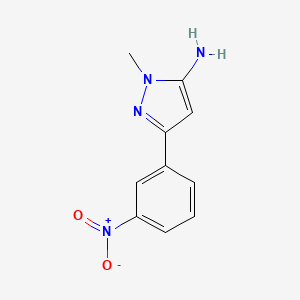
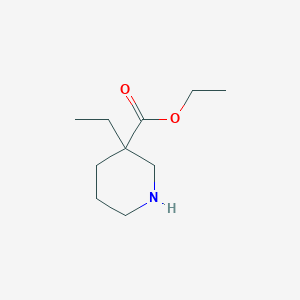
![1-[(2-Bromo-4-methoxyphenyl)methyl]piperazine](/img/structure/B13533586.png)
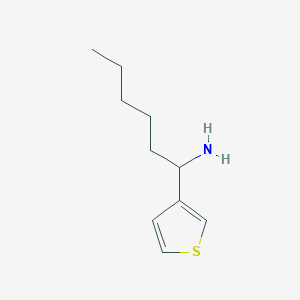
![3-((2-Oxo-5-(trifluoromethyl)-1,2-dihydrothiazolo[5,4-d]pyrimidin-7-yl)thio)propanoic acid](/img/structure/B13533603.png)

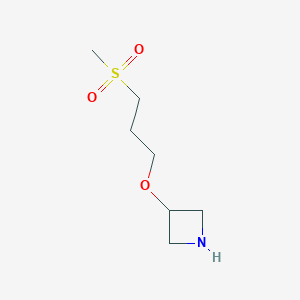
![{4-[(4-Aminobutyl)(methyl)amino]butyl}(methyl)amine](/img/structure/B13533615.png)
